

# An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Methanesulfonate

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## Compound of Interest

Compound Name: *1-Butyl-3-methylimidazolium  
methanesulfonate*

Cat. No.: *B1280661*

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This technical guide provides a comprehensive overview of **1-butyl-3-methylimidazolium methanesulfonate**, an ionic liquid with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields, offering detailed information on its chemical properties, synthesis, and characterization.

## Core Properties

**1-Butyl-3-methylimidazolium methanesulfonate** is a salt that exists as a solid at room temperature.<sup>[1][2]</sup> It is comprised of a 1-butyl-3-methylimidazolium cation and a methanesulfonate anion.

The key quantitative properties of **1-butyl-3-methylimidazolium methanesulfonate** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> S[1][3][4][5]
Molecular Weight	234.32 g/mol [1][2][3][4][5]
CAS Number	342789-81-5[1][3][4][5]
Melting Point	73 °C to 80 °C[1][4][6]
Appearance	White to almost white solid/powder[1][6]

## Experimental Protocols

The synthesis of **1-butyl-3-methylimidazolium methanesulfonate** typically involves a two-step process. The first step is the quaternization of 1-methylimidazole to form the 1-butyl-3-methylimidazolium cation with a halide counter-ion, commonly chloride. The second step is an anion exchange reaction to replace the chloride with the desired methanesulfonate anion.

This protocol is a representative method for the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride.

### Materials:

- 1-methylimidazole
- 1-chlorobutane
- Toluene or other suitable solvent (e.g., ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle

### Procedure:

- In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent like toluene.[7]
- Slowly add a slight molar excess of 1-chlorobutane to the stirred solution.[7] The reaction is exothermic, so controlled addition is necessary.
- Heat the mixture under reflux for a period of 24 to 48 hours.[7][8] During this time, the product, 1-butyl-3-methylimidazolium chloride, will form as a separate, denser phase or as a precipitate.
- After cooling the reaction mixture, the product is separated from the solvent.[7][8]
- The resulting product is washed multiple times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate, to remove any unreacted starting materials.[8]
- The purified 1-butyl-3-methylimidazolium chloride is then dried under vacuum to remove any residual solvent.[8]

#### Materials:

- 1-Butyl-3-methylimidazolium chloride
- A methanesulfonate salt (e.g., sodium methanesulfonate or silver methanesulfonate)
- A suitable solvent (e.g., water or an organic solvent)

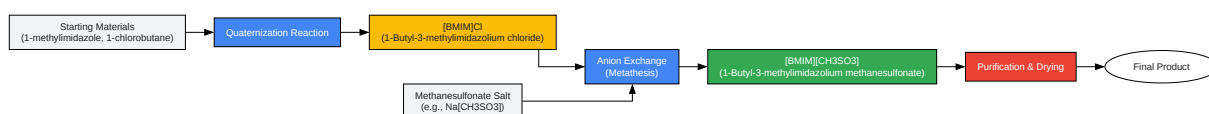
#### Procedure:

- Dissolve the synthesized 1-butyl-3-methylimidazolium chloride in a suitable solvent.
- In a separate container, dissolve an equimolar amount of a methanesulfonate salt, such as sodium methanesulfonate, in the same solvent.
- Mix the two solutions and stir at room temperature for several hours.
- During this time, a metathesis reaction will occur, resulting in the formation of **1-butyl-3-methylimidazolium methanesulfonate** and a salt byproduct (e.g., sodium chloride).
- The byproduct, often insoluble in the reaction medium, is removed by filtration.

- The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the final product.
- The product is then dried under high vacuum to remove any remaining solvent and moisture.

## Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **1-butyl-3-methylimidazolium methanesulfonate**.



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Caption: A flowchart of the two-step synthesis of **1-butyl-3-methylimidazolium methanesulfonate**.

## Characterization and Applications

The structural confirmation of **1-butyl-3-methylimidazolium methanesulfonate** and its precursors is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR).<sup>[9]</sup> Surface properties of imidazolium-based ionic liquids have also been characterized using techniques like sum frequency generation (SFG).<sup>[10]</sup>

This ionic liquid has several applications, including:

- As a component in the preparation of deep eutectic solvents for ammonia sorption.<sup>[1][6]</sup>
- A solvent in high-pressure carbon dioxide removal processes.<sup>[1][6][9]</sup>

- In the preparation of ionic liquid/phosphomolybdate hybrid catalysts for glucose epimerization.[1][6]

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